(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone
説明
“(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone” is a bicyclic sulfonamide derivative featuring a morpholine-substituted aromatic ring. Its structure combines a rigid 2-thia-5-azabicyclo[2.2.1]heptane core with a 4-morpholinophenyl ketone moiety.
特性
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-16(18-10-15-9-14(18)11-23(15,20)21)12-1-3-13(4-2-12)17-5-7-22-8-6-17/h1-4,14-15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNDFYWBARNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several bicyclic sulfonamides and aryl ketones. Below is a comparative analysis:
Key Comparative Insights
Substituent Effects: The 4-morpholinophenyl group in the target compound improves solubility and CNS penetration compared to the 3-iodophenyl analogue, which is bulkier and less polar . The absence of an aryl spacer in (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone reduces steric hindrance, enhancing binding affinity to neurological targets .
Bicyclic Core Variations :
- The 2.2.1 bicyclo system in the target compound provides greater conformational rigidity than the 3.2.0 bicyclo framework in the β-lactam antibiotic, influencing receptor selectivity .
Biological Activity: Unlike thiazolidinones, which exhibit broad-spectrum antimicrobial activity, the target compound’s morpholine moiety directs specificity toward CNS receptors (e.g., sigma-1 or serotonin transporters) .
Synthetic Accessibility: The target compound’s synthesis involves coupling the bicyclic sulfonamide with 4-morpholinophenyl ketone, a step requiring palladium catalysis for aryl bond formation. This contrasts with thiazolidinones, which are synthesized via cyclocondensation of thiosemicarbazides .
Q & A
Q. Step 2: Assay Design
- In vitro Screening : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., cancer cell lines for cytotoxicity) .
- Dose-Response Curves : Test 0.1–100 µM concentrations to determine IC₅₀ values.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. Step 3: Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets .
- Gene Expression Profiling : RNA-seq to identify downstream pathways affected .
What computational approaches are recommended to predict the compound's mechanism of action and target interactions?
Level: Advanced (Computational Modeling)
Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against target libraries (e.g., Protein Data Bank) to identify binding poses. Focus on sulfone and morpholine interactions with catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
- QSAR Modeling : Corrogate structural features (e.g., LogP, polar surface area) with bioactivity data to guide derivatization .
- ADMET Prediction (SwissADME) : Evaluate drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity risks .
How should contradictory data in biological activity assays be analyzed and resolved?
Level: Advanced (Data Contradiction Analysis)
Answer:
Common Sources of Contradiction:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme batches .
- Solubility Issues : Poor aqueous solubility (>50 µM) may lead to false negatives. Use DMSO ≤0.1% and confirm solubility via nephelometry .
- Off-Target Effects : Screen against unrelated targets (e.g., CYP450s) to rule out nonspecific binding .
Resolution Strategies:
Dose-Response Replication : Repeat assays in triplicate across independent labs.
Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .
Metabolite Profiling (LC-MS) : Check for compound degradation or active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
